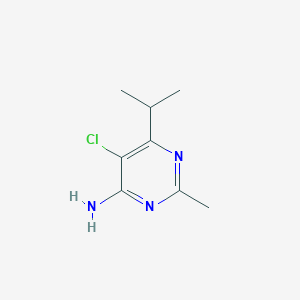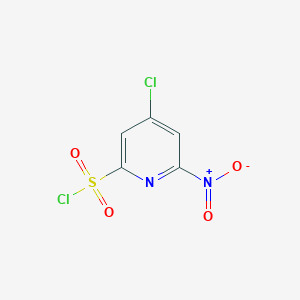
Tert-butyl 3-(2-methylbenzyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(2-METHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a chiral compound that belongs to the class of piperazine derivatives. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The compound’s structure includes a piperazine ring, a benzyl group with a methyl substituent, and a tert-butyl ester group, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-METHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of ®-3-(2-METHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID.
Esterification: The carboxylic acid group is then esterified using tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Purification: The resulting ester is purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-3-(2-METHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER may involve:
Large-Scale Esterification: The esterification process is scaled up using large reactors and continuous flow systems to increase efficiency and yield.
Automated Purification: Advanced purification methods such as high-performance liquid chromatography (HPLC) or automated column chromatography are employed to ensure consistent product quality.
Quality Control: Rigorous quality control measures, including spectroscopic analysis (NMR, IR) and chromatographic techniques, are implemented to verify the purity and identity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
®-3-(2-METHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Oxidation: The methyl group on the benzyl ring can be oxidized to form a carboxylic acid or an aldehyde.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid (for nitration) or bromine (for bromination) in the presence of a catalyst like iron(III) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the methyl group.
Major Products
Hydrolysis: The major product is ®-3-(2-METHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID.
Substitution: Depending on the substituent introduced, products may include nitro, bromo, or other substituted derivatives of the original compound.
Oxidation: The major products are the corresponding carboxylic acid or aldehyde derivatives.
Aplicaciones Científicas De Investigación
®-3-(2-METHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It serves as a precursor in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-3-(2-METHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER depends on its specific application:
Molecular Targets: The compound may interact with specific receptors, enzymes, or other biomolecules, leading to a biological response.
Pathways Involved: The interaction with molecular targets can activate or inhibit various biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-(2-METHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER: The enantiomer of the compound, which may have different biological activity and properties.
3-(BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER: Lacks the methyl substituent on the benzyl group, leading to different reactivity and applications.
3-(2-METHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID METHYL ESTER: The methyl ester analog, which may have different solubility and reactivity.
Propiedades
Fórmula molecular |
C17H26N2O2 |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
tert-butyl 3-[(2-methylphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O2/c1-13-7-5-6-8-14(13)11-15-12-19(10-9-18-15)16(20)21-17(2,3)4/h5-8,15,18H,9-12H2,1-4H3 |
Clave InChI |
NSXNUBKNJBDSKD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CC2CN(CCN2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















